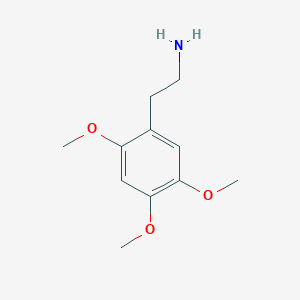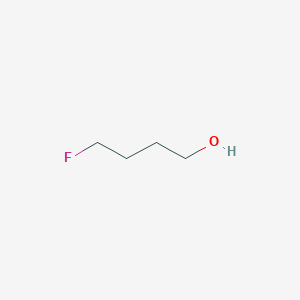
2-Propyl-2-heptenal
Vue d'ensemble
Description
2-Propyl-2-heptenal is a compound that is part of a broader class of organic molecules known for their applications in various chemical syntheses and potential biological significance. While the specific compound 2-propyl-2-heptenal is not directly discussed in the provided papers, related compounds and methodologies can provide insight into its chemical behavior and synthesis. For instance, the preparation of 2-propyl heptanol by catalytic hydrogenation of 2-propyl-2-heptenal suggests that 2-propyl-2-heptenal can be hydrogenated to produce alcohols, which is a common reaction for aldehydes .
Synthesis Analysis
The synthesis of 2-propyl-2-heptenal can be inferred from related compounds and methodologies. For example, the synthesis of 2-substituted propenes
Applications De Recherche Scientifique
Catalytic Hydrogenation to 2-Propyl Heptanol
- Researchers developed supported Ni-Cr-K catalysts for the hydrogenation of 2-propyl-2-heptenal, resulting in the main product being 2-propyl heptanol. This process showed a conversion of 2-propyl-2-heptenal over 99% and selectivity to 2-propyl heptanol about 95% under certain conditions (Tang, Zhou, & Feng, 2004).
Pentanal Self-Condensation Catalysis
- A study demonstrated the use of acid-base bifunctional ionic liquids for catalyzing pentanal self-condensation to 2-propyl-2-heptenal. This approach addressed challenges like equipment corrosion and treatment of alkali wastewater in industrial processes (An, Kong, Yang, Zhao, & Wang, 2020).
Interaction with Peanut Proteins
- Research identified 2-heptenal as a product in the lipid peroxidation of heated peanut oil and its interaction with peanut proteins. This study provided insights into the potential amino acid side chain adducts formed with 2-heptenal (Globisch, Schindler, Kreßler, & Henle, 2014).
DNA Adduct Formation in Rats
- A study on 2-hexenal, a compound similar to 2-propyl-2-heptenal, revealed the formation of DNA adducts in rats. This research contributes to understanding the potential genotoxic effects of such compounds (Schuler & Eder, 1999).
One-Step Synthesis of 2-Propylheptanol
- A core-shell Ni/SiO2@TiO2 catalyst was developed for the one-step synthesis of 2-propylheptanol from n-pentanal, integrating self-condensation and hydrogenation. This approach enhanced catalytic performance and simplified the process (An, Wang, Wang, Sun, Zhao, & Wang, 2021).
Solid Base Assisted n-Pentanol Coupling
- Research on the catalytic coupling of n-pentanol over various metals and supports doped with solid bases found that n-pentanol coupling resulted in the formation of 2-propyl-1-heptanol, with minor quantities of 2-propyl-2-heptenal (Panchenko, Paukshtis, Murzin, & Simakova, 2017).
Nonenzymatic Formation in Soymilk
- A study on soymilk showed that (E)-2-Heptenal, with a fatty and fruity flavor, forms independently of enzyme activities and oxygen concentration, impacting the flavor profile of soymilk (Feng, Hua, Li, Zhang, Kong, & Chen, 2020).
Metabolism and Biomolecular Interactions
- Acrolein (2-propenal), related to 2-propyl-2-heptenal, was studied for its sources, metabolism, and biomolecular interactions, highlighting its relevance to human health and disease (Stevens & Maier, 2008).
Amino Acid Catalysis of Alkylfuran Formation
- Research on the formation of 2-alkylfurans from lipid-derived α,β-unsaturated aldehydes under dry-roasting conditions explored the role of amino acids in these chemical reactions, relevant to thermal processing of foods (Adams, Bouckaert, Van Lancker, De Meulenaer, & de Kimpe, 2011).
Ambient Acrolein Concentrations
- A study on ambient acrolein (2-propenal) concentrations in various regions in California provided insights into its atmospheric presence and implications for environmental health (Cahill, 2014).
Indoor Emission from Cooking
- An investigation into indoor acrolein emission from cooking showed significant levels of acrolein in indoor air, exceeding chronic regulatory exposure limits (Seaman, Bennett, & Cahill, 2009).
Analysis of Virgin Olive Oils
- An inter-laboratory validation study of a method for analyzing volatile compounds in virgin olive oils included the analysis of (E)-2-heptenal, important for understanding the aroma and quality of olive oils (Casadei, Valli, Aparicio-Ruiz, Ortiz-Romero, García-González, Vichi, Quintanilla-Casas, Tres, Bendini, & Toschi, 2021).
Safety and Hazards
When handling 2-Propyl-2-heptenal, it is advised to avoid dust formation and avoid breathing mist, gas, or vapors . Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn . Adequate ventilation should be ensured, and all sources of ignition should be removed .
Propriétés
IUPAC Name |
2-propylhept-2-enal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O/c1-3-5-6-8-10(9-11)7-4-2/h8-9H,3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GADNZGQWPNTMCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC=C(CCC)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
34880-43-8 | |
| Record name | 2-Propyl-2-heptenal | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=34880-43-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Heptenal, 2-propyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-propylhept-2-enal | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.501 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary method of synthesizing 2-propyl-2-heptenal discussed in these papers?
A1: The main method of synthesizing 2-propyl-2-heptenal explored in these research papers is the self-condensation of n-pentanal (also known as n-valeraldehyde). [, , , , , ] This reaction involves the catalytic coupling of two molecules of n-pentanal, leading to the formation of 2-propyl-2-heptenal as the primary product, along with water as a byproduct.
Q2: What types of catalysts are employed in the synthesis of 2-propyl-2-heptenal from n-pentanal?
A2: Several catalysts are mentioned in the research for this reaction, including:
- Titanium Dioxide (TiO2): TiO2 with different morphologies and structures exhibits activity in catalyzing the reaction. The catalytic performance is linked to the acid-base properties of the TiO2 surface. [, ]
- Zirconium Dioxide (ZrO2): ZrO2 prepared via a microwave-assisted hydrothermal method shows promise as a green and efficient catalyst. []
- VIII Group Metals: Metals like platinum (Pt), palladium (Pd), iridium (Ir), ruthenium (Ru), and rhodium (Rh), particularly when supported on materials like carbon, alumina (Al2O3), titania (TiO2), ceria (CeO2), and zirconia (ZrO2), demonstrate catalytic activity in the presence of a base like NaOH. [, ]
- Acid-Base Bifunctional Ionic Liquids: These liquids, like [PEmim]Cl-0.5Zn(CH3COO)2, offer a recyclable and environmentally friendlier alternative to traditional catalysts. []
Q3: How does the choice of catalyst and reaction conditions affect the selectivity towards 2-propyl-2-heptenal?
A3: Research indicates that catalyst selection and reaction conditions significantly impact selectivity. For instance, in the case of TiO2, the selectivity of 2-propyl-2-heptenal is related to the base amount on the catalyst surface. [] Similarly, reaction temperature influences selectivity in reactions utilizing VIII group metals; higher temperatures generally favor the formation of 2-propyl-2-heptenal. [, ]
Q4: Can you elaborate on the mechanism of n-pentanal self-condensation to 2-propyl-2-heptenal over TiO2 as described in the research?
A4: In situ Fourier transform infrared spectroscopy (FT-IR) analysis suggests that n-pentanal interacts with the TiO2 surface in two ways: through the Ti4+ sites and the Ti-OH groups. [] The proposed mechanism involves a series of steps including aldol condensation, dehydration, and isomerization, with the dehydration step being rapid based on the absence of detectable 2-propyl-3-hydroxyheptanal intermediate. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




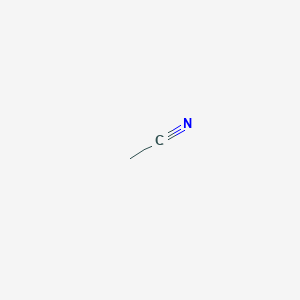



![(2S)-2-[[(2R)-2-[[(2S)-2-azaniumylpropanoyl]amino]-3-phenylpropanoyl]amino]propanoate](/img/structure/B125057.png)
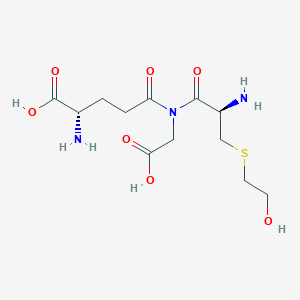
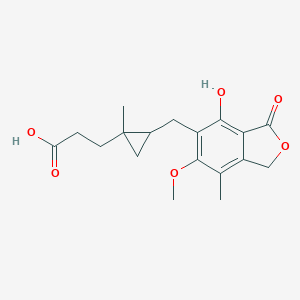
![7-Methoxy-2,3,4,5-tetrahydrobenzo[f][1,4]thiazepine](/img/structure/B125071.png)
